molecular formula C16H16Se2 B14340671 3-Phenylselanylbut-1-enylselanylbenzene CAS No. 104516-22-5

3-Phenylselanylbut-1-enylselanylbenzene

Cat. No.: B14340671
CAS No.: 104516-22-5
M. Wt: 366.2 g/mol
InChI Key: BHOKJOWYLPOBDZ-UHFFFAOYSA-N
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Description

3-Phenylselanylbut-1-enylselanylbenzene is a diselenide-containing aromatic compound characterized by two selanyl (Se–) groups: one attached to a butenyl chain and another to a benzene ring. This structure confers unique reactivity, particularly in redox chemistry and catalytic applications. The lack of explicit references to selenium-containing analogs in the sources limits a detailed introduction.

Properties

CAS No.

104516-22-5

Molecular Formula

C16H16Se2

Molecular Weight

366.2 g/mol

IUPAC Name

3-phenylselanylbut-1-enylselanylbenzene

InChI

InChI=1S/C16H16Se2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

BHOKJOWYLPOBDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylselanylbut-1-enylselanylbenzene typically involves the reaction of phenylselenyl halides with butenylselenyl derivatives under controlled conditions. One common method involves the use of diorganyl diselenides and electron-rich arenes as starting materials, promoted by visible blue light without the need for transition metal complexes or organic photocatalysts . The reaction is carried out in ethanol as a solvent under mild conditions, resulting in good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Phenylselanylbut-1-enylselanylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of catalysts like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenylselanylbut-1-enylselanylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of C-Se bonds.

    Biology: Investigated for its potential biological activities, including antitumor and antioxidant properties.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, influencing biological pathways. The compound’s effects are mediated through the modulation of redox states and the formation of reactive oxygen species (ROS), which can lead to cellular responses such as apoptosis or antioxidant defense .

Comparison with Similar Compounds

Key Observations :

  • Selenium vs. Hydrocarbon Chains : Unlike 3-phenyldodecane or 3-phenyltetradecane, the target compound incorporates selenium, which likely enhances its redox activity but reduces stability compared to hydrocarbons .
  • Double Bonds vs. Amines : 3-Methyl-4-phenyl-1-butene shares a butenyl chain but lacks selenium and aromatic selanyl groups. Its reactivity centers on alkene chemistry (e.g., polymerization), whereas diselenides may participate in radical reactions .
  • Functional Group Diversity : Amine derivatives (e.g., 1-phenyl-3-butylamine) prioritize biological interactions, whereas selanyl compounds are more relevant in materials science or catalysis .

Research Findings and Limitations

  • Selenium-Specific Data Gap: The evidence lacks data on selenium-containing analogs, making direct comparisons speculative.
  • Structural Analogies : The alkylbenzenes (e.g., 3-phenyldodecane) suggest that increasing chain length improves hydrophobicity but reduces solubility—a property that may extend to selanyl variants if synthesized .

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